molecular formula C25H27N7O2 B2794003 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one CAS No. 946285-51-4

1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one

Cat. No.: B2794003
CAS No.: 946285-51-4
M. Wt: 457.538
InChI Key: CKACKMMHUVTKSK-UHFFFAOYSA-N
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Description

1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one is a triazolopyrimidine derivative characterized by a central triazolo[4,5-d]pyrimidine core linked to a 4-ethoxyphenyl group at position 3 and a piperazine ring substituted with a 3-phenylpropan-1-one moiety at position 5. Its molecular formula is C₂₇H₂₉N₇O₂, with an average molecular mass of 507.58 g/mol and a monoisotopic mass of 507.2383 g/mol . The compound’s structural complexity arises from the integration of a triazole ring fused with a pyrimidine system, a feature shared with bioactive molecules targeting enzymatic pathways such as kinase inhibition or receptor modulation.

The ethoxyphenyl and phenylpropanone substituents contribute to its hydrophobicity, influencing its pharmacokinetic properties.

Properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-2-34-21-11-9-20(10-12-21)32-25-23(28-29-32)24(26-18-27-25)31-16-14-30(15-17-31)22(33)13-8-19-6-4-3-5-7-19/h3-7,9-12,18H,2,8,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKACKMMHUVTKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The ethoxyphenyl and phenylpropanoyl piperazine groups are then introduced through substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water or aqueous acids/bases.

Scientific Research Applications

1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substitution at the piperazine position (e.g., phenoxy vs. phenylpropanone) significantly alters electronic properties, as evidenced by NMR chemical shift disparities in analogous compounds (e.g., Δδ = 0.3–0.5 ppm for protons near substituents) .

Bioactivity and Mechanism

While bioactivity data for the target compound are sparse, structurally related triazolopyrimidines exhibit:

  • Kinase Inhibition: Analogous compounds with phenoxy groups show IC₅₀ values of 10–100 nM against PI3K and mTOR .
  • Antimicrobial Activity : Ethoxyphenyl-substituted triazolopyrimidines demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Chemical Microenvironment Interactions : Substituent polarity influences solubility in PEGDA-based matrices (used in 3D cell culture platforms), affecting drug-release profiles .

Lumping Strategy for Predictive Modeling

Compounds sharing the triazolopyrimidine core but differing in substituents (e.g., ethoxyphenyl vs. methoxyphenyl) are often "lumped" into surrogate categories for reaction modeling. This reduces computational complexity while preserving trends in reactivity or bioactivity . For example:

Surrogate Group Included Compounds Key Shared Properties
Group A Ethoxyphenyl, methoxyphenyl derivatives Similar logP, metabolic stability
Group B Piperazine-linked ketones vs. ethers Divergent solubility profiles

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